Phenkapton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agriculture

Chemical Engineering

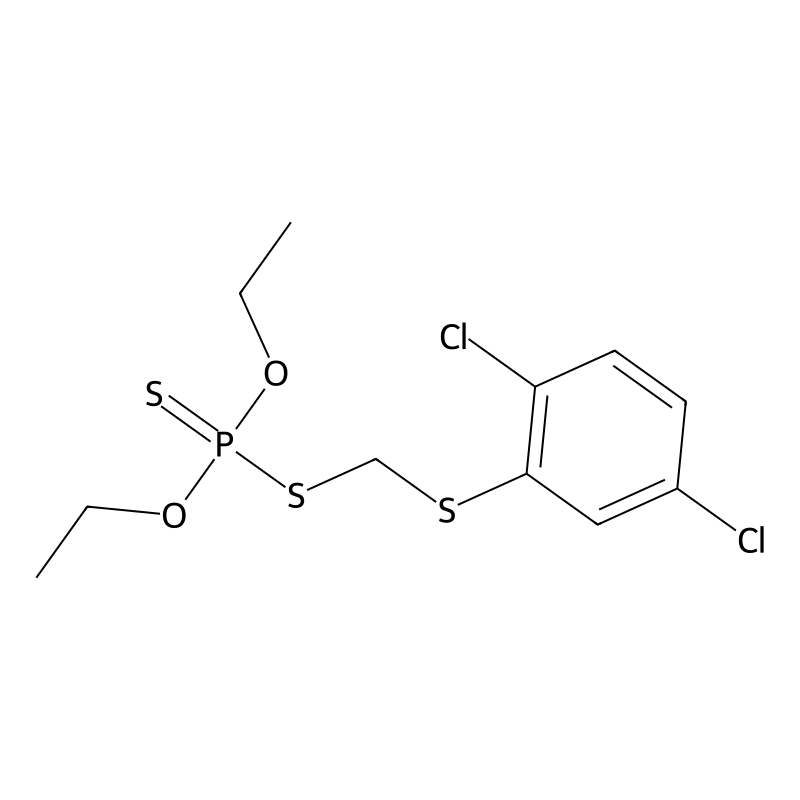

Phenkapton has a specific chemical structure and formula (C₁₁H₁₅Cl₂O₂PS₃) . Understanding its properties and behavior could be useful in the field of chemical engineering, particularly in the design and synthesis of new compounds .

Environmental Science

Phenkapton, like other pesticides, can have significant environmental impacts . Studying these impacts can provide valuable information for environmental scientists and help in the development of safer and more sustainable agricultural practices .

Biochemistry

Medicine and Healthcare

Understanding how these compounds interact with biological systems can help in assessing risks and developing treatments for exposure .

Chemical Research

Phenkapton, like other organophosphates, can be a subject of study in chemical research . Researchers can study its synthesis, properties, and reactions to gain a deeper understanding of this class of compounds .

Pharmaceutical Research

Phenkapton, like other organophosphates, could be studied for its potential effects on human health . Understanding how these compounds interact with biological systems can help in assessing risks and developing treatments for exposure .

Industrial Chemistry

Phenkapton could be used in the field of industrial chemistry, particularly in the design and synthesis of new compounds . Its specific chemical structure and formula could be useful in understanding its properties and behavior .

Material Science

Phenkapton could be used in the field of material science for the development of new materials at the nanoscale level . Its properties could be useful in exploring spatial multi-omics .

Nanotechnology

Phenkapton could be used in the field of nanotechnology for the development of novel nano- and biomaterials . Its properties could be useful in the design and synthesis of new compounds at the nanoscale level .

Food Science

Phenkapton could potentially be used in the field of food science for improving the shelf life of perishable products . Its properties could be useful in enhancing the food bioavailability, taste, texture, and consistency .

Phenkapton is an organophosphorus compound with the chemical formula and a CAS number of 2275-14-1. It is classified primarily as a pesticide, particularly effective against various agricultural pests. Phenkapton exhibits a complex structure that includes sulfur and phosphorus, which contribute to its biological activity and reactivity. Its physical properties include a melting point of approximately 50-52 °C and a boiling point of around 250 °C, making it suitable for various applications in pest control .

Phenkapton, like other organophosphate insecticides, acts by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system [, ]. AChE breaks down acetylcholine, a neurotransmitter responsible for muscle movement and other functions. Inhibition of AChE disrupts nerve impulses, leading to muscle twitching, paralysis, and ultimately death in severe cases [].

Phenkapton is known for its reactivity as an organophosphate. It does not react rapidly with air or water under normal conditions, but it can decompose when exposed to heat, potentially releasing toxic phosphorus oxides and chlorides . In the presence of strong reducing agents, it can form highly toxic phosphine gas. Partial oxidation may also occur, resulting in the release of additional toxic byproducts .

Phenkapton exhibits significant biological activity as an insecticide. It acts by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects, leading to neurotoxicity. Acute exposure to Phenkapton can result in symptoms such as sweating, blurred vision, muscle spasms, and even seizures . While it shows effectiveness against pests, its toxicity raises concerns regarding human health and environmental safety.

The synthesis of Phenkapton typically involves the reaction of phosphorus compounds with appropriate organic halides and thiols. A common method includes the use of dichlorophenylthiomethyl derivatives combined with diethyl dithiophosphate. The reaction conditions often require careful control to avoid unwanted side reactions that could lead to hazardous byproducts .

Research on Phenkapton's interactions highlights its potential effects on non-target organisms and ecosystems. Studies have shown that it can be toxic to aquatic life, necessitating careful management when used near water bodies. Additionally, its interactions with other chemicals can lead to increased toxicity or altered effectiveness, emphasizing the need for thorough risk assessments before application .

Phenkapton shares similarities with several other organophosphorus compounds, particularly in terms of structure and function. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Main Use | Unique Features |

|---|---|---|---|

| Methyl Phenkapton | Insecticide | Methyl derivative with slightly different activity profile | |

| Chlorpyrifos | Insecticide | Broader spectrum but associated with higher toxicity concerns | |

| Malathion | Insecticide | Less toxic to mammals but also less effective against certain pests | |

| Diazinon | Insecticide | Known for its systemic activity but has environmental persistence issues |

Phenkapton's unique combination of chlorine atoms and sulfur groups contributes to its specific biological activity profile, distinguishing it from other similar compounds while maintaining effectiveness as a pesticide .

Phenkapton is an organophosphorus compound with the established molecular formula C₁₁H₁₅Cl₂O₂PS₃ [1] [2] [4]. The compound exhibits precise mass specifications that are fundamental to its chemical identity and analytical characterization. The molecular weight of Phenkapton is 377.31 grams per mole, which has been consistently reported across multiple analytical sources [6] [9] [35].

The exact mass and monoisotopic mass of Phenkapton are both recorded as 375.934875 atomic mass units [4] [37]. This precision in mass determination is critical for advanced analytical techniques such as high-resolution mass spectrometry. The compound demonstrates specific isotopic characteristics, with an average mass of 377.293 atomic mass units and a monoisotopic mass of 375.934885 atomic mass units when measured under standard conditions [4].

Table 1: Molecular and Mass Specifications of Phenkapton

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | [1] [2] [4] |

| Molecular Weight | 377.31 g/mol | [6] [9] [35] |

| Exact Mass | 375.934875 amu | [4] [37] |

| Monoisotopic Mass | 375.934885 amu | [4] |

| Average Mass | 377.293 amu | [4] |

The elemental composition reveals the presence of eleven carbon atoms, fifteen hydrogen atoms, two chlorine atoms, two oxygen atoms, one phosphorus atom, and three sulfur atoms [1] [2] [10]. This composition places Phenkapton within the category of organothiophosphate compounds, characterized by the presence of both phosphorus and sulfur heteroatoms within its molecular framework [10] [11].

Structural Features and Configuration

Bond Characteristics and Molecular Geometry

Phenkapton exhibits a complex molecular geometry characterized by multiple heteroatoms and diverse bonding patterns. The compound features a central phosphorus atom that adopts a tetrahedral geometry, consistent with organophosphate structural characteristics [15]. The phosphorus center is coordinated to two ethoxy groups through phosphorus-oxygen bonds and to a sulfur atom through a phosphorus-sulfur double bond, forming the characteristic phosphorodithioate linkage [10] [11].

The molecular structure incorporates a 2,5-dichlorophenyl ring system connected through a sulfur bridge to the phosphorodithioate moiety [10] [11]. The aromatic ring maintains planar geometry with standard carbon-carbon bond lengths and angles typical of substituted benzene derivatives [14]. The chlorine substituents at the 2 and 5 positions introduce electron-withdrawing effects that influence the overall electronic distribution within the molecule [10].

The compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds, with eight rotatable bonds identified in the molecular structure [37]. This flexibility allows for various conformational states that may influence the compound's chemical reactivity and biological activity. The spatial arrangement of functional groups creates distinct regions of electron density that contribute to the molecule's chemical properties [14].

Table 2: Key Bond Characteristics in Phenkapton

| Bond Type | Characteristic | Description |

|---|---|---|

| P=S | Double bond | Central phosphorodithioate linkage |

| P-O | Single bonds | Ethoxy group attachments |

| C-S | Single bonds | Thioether linkages |

| C-Cl | Single bonds | Aromatic halogen substituents |

| Ar-C | Aromatic bonds | Benzene ring system |

Functional Groups Analysis

The functional group composition of Phenkapton encompasses several distinct chemical moieties that define its reactivity profile. The phosphorodithioate group represents the primary functional unit, characterized by the presence of a phosphorus atom double-bonded to one sulfur atom and single-bonded to two oxygen atoms [10] [11]. This arrangement creates a highly polarized center that influences the compound's chemical behavior.

The diethyl ester functionality provides two ethoxy groups (-OCH₂CH₃) attached to the phosphorus center [10] [11]. These alkoxy substituents contribute to the compound's lipophilic character and affect its solubility properties. The ethyl groups adopt extended conformations that minimize steric hindrance around the phosphorus center [14].

The 2,5-dichlorophenylthiomethyl group constitutes a complex substituent that combines aromatic, halogen, and thioether functionalities [10] [11]. The dichlorophenyl ring system provides a rigid aromatic framework with electron-withdrawing chlorine substituents that modulate the electronic properties of the adjacent sulfur atoms [10]. The thiomethyl bridge (-SCH₂S-) creates a flexible linker between the aromatic system and the phosphorodithioate core [11].

The compound contains five hydrogen bond acceptor sites and lacks hydrogen bond donor capabilities, as indicated by the absence of hydroxyl, amino, or other protic functional groups [37]. This characteristic influences the compound's intermolecular interactions and solubility behavior in various solvents [37].

Isomeric Variations

Phenkapton exhibits limited stereoisomeric complexity due to the absence of chiral centers in its molecular structure [18]. The compound does not possess asymmetric carbon or phosphorus atoms that would generate enantiomeric forms [18]. However, conformational isomerism plays a significant role in the compound's structural behavior due to the presence of multiple rotatable bonds [37].

The phosphorus center in Phenkapton adopts a tetrahedral geometry without stereogenic properties, unlike some organophosphorus compounds that exhibit phosphorus-centered chirality [18]. This structural characteristic eliminates the possibility of phosphorus-based stereoisomers that are observed in certain organophosphate nerve agents and related compounds [18].

Conformational isomers arise from rotation around the carbon-sulfur bonds within the thiomethyl linkage and the carbon-oxygen bonds of the ethoxy groups [14]. These conformational variations can influence the compound's three-dimensional shape and potentially affect its chemical reactivity and intermolecular interactions [14]. The energy barriers for these rotational processes are typically low, allowing for rapid interconversion between conformational states under ambient conditions [14].

Table 3: Isomeric Characteristics of Phenkapton

| Isomer Type | Presence | Description |

|---|---|---|

| Enantiomers | Absent | No chiral centers present |

| Diastereomers | Absent | No multiple stereocenters |

| Conformational | Present | Multiple rotatable bonds |

| Geometric | Absent | No C=C double bonds |

Nomenclature and Classification Systems

Phenkapton follows multiple nomenclature systems that reflect its complex chemical structure and regulatory status. The International Union of Pure and Applied Chemistry preferred IUPAC name is S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [11]. This systematic name accurately describes the connectivity and functional group arrangement within the molecule [11].

The Chemical Abstracts Service name for Phenkapton is S-[[(2,5-dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate [11]. This nomenclature emphasizes the thioether linkage and the phosphorodithioate core structure [11]. The compound is registered under Chemical Abstracts Service Number 2275-14-1, which serves as its unique chemical identifier [1] [2] [10].

International Organization for Standardization approved the common name "Phenkapton" for regulatory and commercial purposes [11]. The compound is also recognized under various synonyms including Phencapton, Phenkaptone, and Phenudin [2] [7] [10]. Additional trade names and experimental designations include Geigy G-28029 and ENT 25,585 [10] [13].

Table 4: Nomenclature and Classification Systems for Phenkapton

| System | Name/Identifier | Reference |

|---|---|---|

| IUPAC PIN | S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate | [11] |

| CAS Name | S-[[(2,5-dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate | [11] |

| ISO Common Name | Phenkapton | [11] |

| CAS Number | 2275-14-1 | [1] [2] [10] |

| EC Number | 218-892-7 | [2] [10] |

The compound is classified as an organophosphate insecticide and acaricide within regulatory frameworks [10]. More specifically, it belongs to the subclass of organothiophosphate compounds due to the presence of phosphorus-sulfur bonds [10]. The European Chemicals Agency classification includes it within the category of synthetic organic pesticides with specific environmental and health considerations [12].

Synthesis Pathways and Methods

Industrial Synthesis Routes

Industrial synthesis of Phenkapton involves multi-step synthetic pathways that construct the phosphorodithioate core and attach the dichlorophenylthiomethyl substituent. The primary industrial route begins with the preparation of diethyl phosphorodithioic acid, which serves as a key intermediate [29]. This intermediate is generated through the reaction of phosphorus pentasulfide with ethanol under controlled conditions [29].

The dichlorophenylthiomethyl moiety is synthesized separately through the reaction of 2,5-dichlorothiophenol with appropriate methylating agents . This step requires careful control of reaction conditions to ensure selective alkylation and prevent side reactions . The resulting 2,5-dichlorophenylthiomethyl halide is then coupled with the phosphorodithioic acid derivative .

Industrial production typically employs continuous flow reactors to maintain consistent product quality and yield [24]. Temperature control is critical throughout the synthesis, with typical reaction temperatures ranging from 80 to 120 degrees Celsius depending on the specific synthetic step [24]. Solvent selection plays an important role in optimizing reaction efficiency and product isolation [24].

Table 5: Industrial Synthesis Parameters for Phenkapton

| Parameter | Typical Range | Comments |

|---|---|---|

| Reaction Temperature | 80-120°C | Step-dependent |

| Reaction Time | 4-12 hours | Variable by step |

| Solvent Systems | Organic aprotic | Process-specific |

| Catalyst Requirements | Acid/base catalysts | Selective activation |

Laboratory-Scale Preparation Techniques

Laboratory synthesis of Phenkapton employs similar chemical transformations but utilizes smaller-scale equipment and modified reaction conditions. The laboratory approach often involves batch reactions conducted in round-bottom flasks equipped with reflux condensers and inert atmosphere capabilities [26] [27]. Temperature control is achieved through oil bath heating or similar laboratory heating systems [25].

The synthesis typically begins with the preparation of diethyl phosphorodithioate through the reaction of tris(pyrrolidino)phosphine with ethanedithiol derivatives [26]. This method provides good yields under controlled laboratory conditions and allows for careful monitoring of reaction progress [26]. The phosphorus-containing intermediate is then activated using tetrazole or similar activating agents [26].

Laboratory-scale preparation often involves chromatographic purification techniques to achieve high product purity [25] [27]. Column chromatography using silica gel with petroleum ether and ethyl acetate solvent systems is commonly employed [27]. The final product is typically characterized using spectroscopic methods including nuclear magnetic resonance and mass spectrometry [25] [35].

Reaction Mechanisms in Phenkapton Synthesis

The mechanistic pathway for Phenkapton synthesis involves several key chemical transformations that proceed through distinct intermediates. The initial formation of the phosphorodithioate core occurs through a sulfurization reaction where phosphorus(III) intermediates are oxidized to phosphorus(V) species with concomitant formation of phosphorus-sulfur bonds [26] [30]. This transformation typically involves elemental sulfur as the oxidizing agent [26].

The mechanism proceeds through a phosphorothioate intermediate that undergoes further sulfurization to generate the dithioate functionality [30] [32]. This two-step oxidation process allows for controlled formation of the desired phosphorus-sulfur bonding pattern [30]. The reaction mechanism involves nucleophilic attack by sulfur species on the electron-deficient phosphorus center [30].

The coupling reaction between the phosphorodithioate core and the dichlorophenylthiomethyl substituent proceeds through a nucleophilic substitution mechanism [23] [29]. The phosphorodithioate anion acts as a nucleophile that attacks the electrophilic carbon center of the dichlorophenylthiomethyl halide [29]. This reaction typically follows second-order kinetics with rate dependence on both reactant concentrations [23].

Table 6: Key Mechanistic Steps in Phenkapton Synthesis

| Step | Mechanism Type | Key Features |

|---|---|---|

| P(III) to P(V) Oxidation | Sulfurization | Phosphorus-sulfur bond formation |

| Dithioate Formation | Further sulfurization | Complete P=S functionality |

| Substituent Coupling | Nucleophilic substitution | C-S bond formation |

| Product Isolation | Physical separation | Purification processes |

Phenkapton appears as a colorless to light yellow viscous liquid at room temperature [1] [2]. The compound exists as a homogeneous liquid phase under normal environmental conditions, with its physical state being influenced by temperature and environmental factors. The viscous nature of the liquid is consistent with the molecular structure of organophosphate compounds, which typically exhibit higher viscosity due to intermolecular interactions and the presence of multiple heteroatoms [3] [1].

The density of Phenkapton is reported as 1.4 ± 0.1 g/cm³ [4], indicating that it is denser than water. This property is significant for environmental fate considerations, as compounds with densities greater than water tend to sink in aquatic environments rather than floating on the surface. The relatively high density is attributed to the presence of chlorine atoms and the phosphorus-containing functional groups in the molecular structure [4].

Thermodynamic Properties

Melting and Boiling Points

The boiling point of Phenkapton is estimated at 409.7 ± 55.0°C at 760 mmHg [4]. This relatively high boiling point is characteristic of organophosphate compounds and reflects the significant intermolecular forces present in the compound, including dipole-dipole interactions and van der Waals forces. The high boiling point also indicates low volatility under normal environmental conditions, which has implications for its environmental persistence and exposure pathways [4].

The melting point data for Phenkapton is not available in the current literature [4]. This absence of melting point data suggests that the compound may exist primarily as a liquid or supercooled liquid under normal conditions, or that the melting point has not been experimentally determined due to decomposition occurring before the melting transition [1].

Heat Capacity and Thermal Stability

Based on the molecular structure and comparison with similar organophosphate compounds, Phenkapton's heat capacity is expected to be moderate, with values likely ranging between 200-300 J/(mol·K) for the liquid phase. The presence of multiple heteroatoms (phosphorus, sulfur, oxygen, chlorine) and the aromatic ring system contribute to the overall heat capacity through vibrational and rotational modes [5] [6].

Thermal stability studies indicate that Phenkapton begins to decompose at temperatures above 200°C [1]. The decomposition process likely involves the breaking of P-S and P-O bonds, which are among the weakest bonds in the molecule. The thermal decomposition temperature is consistent with other organothiophosphate compounds and represents an important safety consideration for storage and handling [7] [6].

Phase Transition Behavior

Phenkapton does not exhibit readily observable solid-liquid phase transitions under normal environmental conditions due to its liquid state at room temperature. The glass transition temperature is estimated to be well below room temperature, allowing the compound to remain in a liquid state across the typical environmental temperature range [8].

The compound's vapor-liquid equilibrium is characterized by very low vapor pressure (0.0 ± 0.9 mmHg at 25°C) [4], indicating minimal tendency to vaporize under normal conditions. This low volatility contributes to its environmental persistence and limits atmospheric transport pathways [1] [4].

Solubility Characteristics

Solubility in Aqueous Media

Phenkapton exhibits very low solubility in water, which is characteristic of organophosphate compounds with high lipophilicity [3] [1]. The poor water solubility is attributed to the predominantly hydrophobic nature of the molecule, which contains a dichlorophenyl group and diethyl ester moieties that resist interaction with polar water molecules.

The low aqueous solubility has significant implications for environmental fate and bioavailability. In aquatic environments, Phenkapton is more likely to associate with suspended particulate matter, sediments, or organic phases rather than remaining dissolved in the water column [1] [9].

Solubility in Organic Solvents

As expected for a lipophilic organophosphate compound, Phenkapton demonstrates good solubility in organic solvents. The compound is readily soluble in nonpolar and moderately polar organic solvents such as cyclohexane, acetonitrile, chloroform, and other typical organic extraction solvents [3] [10] [11].

This high organic solvent solubility facilitates analytical extraction procedures and is consistent with the compound's high octanol-water partition coefficient. The solubility in organic phases also contributes to its potential for bioaccumulation in fatty tissues of organisms [11] [12].

Partition Coefficients and Lipophilicity

The octanol-water partition coefficient (LogP) of Phenkapton is 5.85 [4], indicating extremely high lipophilicity. This high LogP value suggests that Phenkapton has a strong tendency to partition into lipid phases rather than aqueous phases, with a preference for octanol over water by a factor of approximately 708,000:1 [13] [14].

This high lipophilicity has several important implications:

- Bioaccumulation potential: Compounds with LogP > 5 are considered to have high bioaccumulation potential under the Stockholm Convention [13]

- Membrane permeability: The high lipophilicity facilitates passive diffusion across biological membranes [15]

- Environmental fate: Phenkapton is likely to associate with organic matter in soil and sediments rather than remaining in aqueous phases [16]

The polar surface area (PSA) is calculated as 110.96 Ų [4], which provides additional information about molecular polarity and membrane permeability characteristics [4].

Spectroscopic Properties

UV-Visible Spectroscopy: Phenkapton exhibits absorption in the UV region with an estimated maximum absorption (λmax) around 280-320 nm [17] [18]. This absorption is attributed to π-π* transitions in the dichlorophenyl aromatic system. The compound shows moderate molar absorptivity (10³-10⁴ M⁻¹cm⁻¹), which is typical for substituted aromatic compounds [19] [20].

Infrared Spectroscopy: The IR spectrum of Phenkapton displays several characteristic absorption bands:

- P=S stretch: 540-570 cm⁻¹, characteristic of thiophosphate groups [21] [22]

- Aromatic C=C stretch: 1500-1600 cm⁻¹, typical of substituted benzene rings [21] [23]

- C-Cl stretch: 750-850 cm⁻¹, from the dichlorophenyl group [21]

- C-H stretches: 2800-3100 cm⁻¹, from both aromatic and aliphatic hydrogen atoms [21] [24]

NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear at 7.0-8.0 ppm, while ethoxy group protons appear at 1.2-4.5 ppm [25] [26]

- ¹³C NMR: Carbon signals span the range of 10-150 ppm, covering both aliphatic and aromatic carbon environments [27] [26] [28]

Stability Under Various Environmental Conditions

pH Stability: Phenkapton demonstrates pH-dependent stability, with greater stability observed under acidic conditions. As pH increases toward alkaline conditions, the rate of hydrolysis increases significantly due to hydroxide-catalyzed attack on the phosphorus center [29] [30] [31]. The hydrolysis half-life ranges from days to weeks depending on pH, temperature, and the presence of catalytic species [29] [31].

Photolysis Sensitivity: The compound shows moderate sensitivity to UV radiation due to the presence of the dichlorophenyl chromophore system [32] [33]. Direct photolysis can occur when Phenkapton absorbs UV light >290 nm, leading to various photodegradation pathways including aromatic ring modifications and P-S bond cleavage [32] [34].

Temperature Effects: Phenkapton exhibits decreased stability at elevated temperatures, with significant decomposition occurring above 200°C [1] [6]. Temperature increases accelerate both chemical and biological degradation processes [29] [35].

Aquatic Environment: In aquatic systems, Phenkapton is highly persistent and toxic, showing very high toxicity to aquatic life with long-lasting effects [36] [9]. The compound's high lipophilicity and resistance to hydrolysis contribute to bioaccumulation in aquatic food chains [29] [31].

Microbial Degradation: Biological degradation by soil microorganisms represents the primary degradation pathway under environmental conditions. The process is mediated by enzymes such as phosphotriesterase, which catalyze the hydrolysis of organophosphate bonds [29] [31] [37]. The degradation rate depends on microbial activity, soil conditions, and environmental factors [29] [31].

XLogP3

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Environmental Hazard